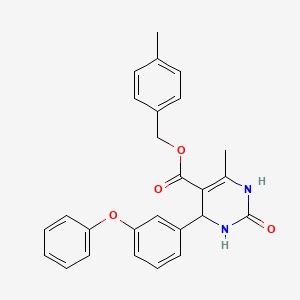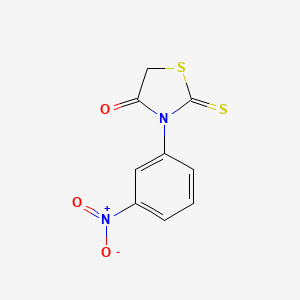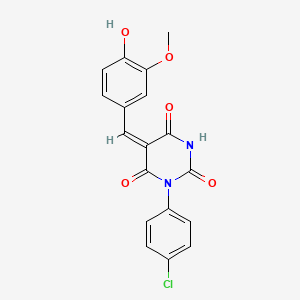![molecular formula C24H23N3O4S B11682645 4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a dimethylpropanoyl group and a nitrophenylsulfanyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of aniline derivatives with acyl chlorides.
Introduction of the Dimethylpropanoyl Group: The dimethylpropanoyl group is introduced via acylation reactions using appropriate reagents such as dimethylpropanoyl chloride.
Attachment of the Nitrophenylsulfanyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols .
Scientific Research Applications
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenylsulfanyl group may enhance its ability to interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide can be compared with similar compounds such as:
4-[(2,2-dimethylpropanoyl)amino]-N-{4-nitrophenyl}benzamide: This compound lacks the sulfanyl group, which may result in different chemical and biological properties.
4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide: The ethyl group in place of the nitrophenylsulfanyl group may alter its reactivity and applications
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C24H23N3O4S/c1-24(2,3)23(29)26-18-6-4-16(5-7-18)22(28)25-17-8-12-20(13-9-17)32-21-14-10-19(11-15-21)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
DCTZWFCUSNBZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
